molecular formula C11H16BrCl2NO B5440699 2-(2-bromo-4-chloro-6-methylphenoxy)-N-ethylethanamine;hydrochloride

2-(2-bromo-4-chloro-6-methylphenoxy)-N-ethylethanamine;hydrochloride

Cat. No.: B5440699
M. Wt: 329.06 g/mol
InChI Key: HOTGFQZGSWKYOX-UHFFFAOYSA-N
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Description

2-(2-bromo-4-chloro-6-methylphenoxy)-N-ethylethanamine;hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes bromine, chlorine, and methyl groups attached to a phenoxy ring, along with an ethylethanamine side chain.

Properties

IUPAC Name

2-(2-bromo-4-chloro-6-methylphenoxy)-N-ethylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrClNO.ClH/c1-3-14-4-5-15-11-8(2)6-9(13)7-10(11)12;/h6-7,14H,3-5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOTGFQZGSWKYOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCOC1=C(C=C(C=C1C)Cl)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrCl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-chloro-6-methylphenoxy)-N-ethylethanamine;hydrochloride typically involves multiple steps:

    Bromination and Chlorination: The starting material, 2-methylphenol, undergoes bromination and chlorination to introduce the bromine and chlorine atoms at the 2 and 4 positions, respectively.

    Ether Formation: The brominated and chlorinated phenol is then reacted with ethylene oxide to form the phenoxy ether.

    Amine Introduction: The phenoxy ether is further reacted with ethylamine to introduce the ethylethanamine side chain.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Reactors: Using batch or continuous reactors to control the reaction conditions precisely.

    Purification: Employing purification techniques such as crystallization, distillation, and chromatography to obtain the pure compound.

    Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-chloro-6-methylphenoxy)-N-ethylethanamine;hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

    Hydrolysis: The ether and amine groups can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone for halogen exchange.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Formation of new compounds with different functional groups.

    Oxidation: Formation of oxidized derivatives.

    Reduction: Formation of reduced derivatives.

    Hydrolysis: Formation of phenol and ethylamine derivatives.

Scientific Research Applications

2-(2-bromo-4-chloro-6-methylphenoxy)-N-ethylethanamine;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including its role as an intermediate in drug synthesis.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-chloro-6-methylphenoxy)-N-ethylethanamine;hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-4-chloro-6-methylphenol
  • 2-bromo-4-chloro-6-methylphenoxyacetic acid
  • 2-bromo-4-chloro-6-methylphenoxyethanol

Uniqueness

2-(2-bromo-4-chloro-6-methylphenoxy)-N-ethylethanamine;hydrochloride stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

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